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molecular formula C10H16NO2P B8380351 3-Aminopropyl(benzyl)phosphinic acid

3-Aminopropyl(benzyl)phosphinic acid

Cat. No. B8380351
M. Wt: 213.21 g/mol
InChI Key: RBLRLMBKEMYMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051524

Procedure details

To a solution of 5.7 g (0.0224 mol) of isopropyl 3-aminopropyl(benzyl)phosphinate in 50 ml of chloroform 9.91 ml (0.0922 mol) of trimethylsilylbromide are added raising the temperature to 44°. The reaction mixture is stirred at 50° for 4 hours and then at room temperature overnight. Removal of the chloroform and excess trimethylsilylbromide under reduced pressure yields an oil which is taken up in isopropanol and 20 ml of propylene oxide. After stirring for 10 minutes, a white solid precipitates. The solid is filtered off and dried over phosphorous pentoxide yielding 3-aminopropyl(benzyl)phosphinic acid, m.p. 278°-280°.
Name
isopropyl 3-aminopropyl(benzyl)phosphinate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:10])[O:6]C(C)C.C(Cl)(Cl)Cl.C[Si](Br)(C)C>C(O)(C)C.C1OC1C>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:6])[OH:10]

Inputs

Step One
Name
isopropyl 3-aminopropyl(benzyl)phosphinate
Quantity
5.7 g
Type
reactant
Smiles
NCCCP(OC(C)C)(=O)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1C(C)O1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
raising the temperature to 44°
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Removal of the chloroform and excess trimethylsilylbromide under reduced pressure
CUSTOM
Type
CUSTOM
Details
yields an oil which
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a white solid precipitates
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCCP(O)(=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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